molecular formula C9H18ClN B1404815 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1423029-73-5

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1404815
CAS RN: 1423029-73-5
M. Wt: 175.7 g/mol
InChI Key: RAIMUAUDUJPOKM-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block, useful in chemical synthesis . It is a derivative of tetrahydropyridines (THPs), which have sparked notable interest as an auspicious heterocyclic moiety .


Synthesis Analysis

Tetrahydropyridines (THPs) have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . The reactivity of these compounds with hydrazines under acid conditions has been described .


Molecular Structure Analysis

Tetrahydropyridines exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . The structure of the products isolated depends on the conditions used .


Chemical Reactions Analysis

The reactivity of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride with hydrazines under acid conditions has been described . The structure of the products isolated depends on the conditions used .

Scientific Research Applications

Synthesis of Bioactive Molecules

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride serves as a key intermediate in the synthesis of bioactive molecules. Its structural flexibility allows for the introduction of various substituents, which can lead to the development of new pharmacologically active compounds. Researchers have utilized this compound in the synthesis of molecules with potential anti-inflammatory and anticancer properties .

Structure-Activity Relationship (SAR) Studies

This compound is instrumental in SAR studies, which are essential for understanding the pharmacological profile of new drugs. By modifying the tert-butyl group or the pyridine ring, scientists can evaluate the changes in biological activity, providing insights into the design of more effective therapeutic agents .

Neurological Research

Similar tetrahydropyridine derivatives have been used to model neurological conditions in animal studies, such as Parkinson’s disease. While 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride itself may not be used for this purpose, its structural analogs help in understanding neurodegenerative processes and testing neuroprotective strategies .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods, such as NMR, HPLC, LC-MS, and UPLC. This aids in the identification and quantification of similar compounds in complex mixtures .

Future Directions

Tetrahydropyridines (THPs) have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . This suggests that 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride and similar compounds may continue to be of interest in future research and development efforts.

properties

IUPAC Name

4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIMUAUDUJPOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
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4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
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4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride

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